Isovestitol

Descripción

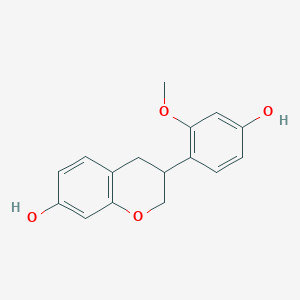

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75172-32-6 |

|---|---|

Fórmula molecular |

C16H16O4 |

Peso molecular |

272.29 g/mol |

Nombre IUPAC |

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |

Clave InChI |

FFDNYMAHNWBKCH-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |

melting_point |

95 - 97 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

Isovestitol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is found in a variety of plants and has been noted for its antioxidant, anti-inflammatory, and antidiabetic properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, outlines experimental protocols for their determination, and explores its interactions with key biological signaling pathways.

Physicochemical Properties of this compound

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.29 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 95 - 97 °C | [1] |

| Solubility | Poorly soluble in water. Soluble in DMSO, ethanol, and methanol. | [2][3][4] |

| Predicted XlogP | 2.9 | [1] |

| pKa (Acid Dissociation Constant) | Data not available. | |

| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |

| SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [1] |

| InChI | InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | [1] |

| InChIKey | FFDNYMAHNWBKCH-UHFFFAOYSA-N | [1] |

| CAS Number | 63631-42-5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe generalized protocols for determining the key physicochemical properties of isoflavonoids like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (for sample powdering)

Procedure:

-

Sample Preparation: A small amount of the solid this compound sample is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[5][6]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) to ensure accurate determination.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.[8]

Determination of Solubility

Solubility is a key parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[9]

-

Equilibration: The vials are agitated in a shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.[9]

-

Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[9]

-

Quantification: The concentration of this compound in the filtrate is determined using a validated HPLC method. A calibration curve prepared with standard solutions of this compound is used for accurate quantification.[9][10]

-

Expression of Results: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A general reverse-phase HPLC method for the analysis of isoflavonoids is described below.[11][12]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A), often water with a small amount of acid like phosphoric acid to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.[12]

-

Gradient Program: The proportion of the organic solvent is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

-

Detection Wavelength: Isoflavonoids exhibit strong UV absorbance. A detection wavelength of around 260 nm is commonly used.[12]

-

Injection Volume: A standard injection volume is 10-20 µL.

Procedure:

-

Standard Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The prepared standards and samples are injected into the HPLC system, and the chromatograms are recorded.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various disease processes.

Anti-inflammatory Effects via NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14][15] this compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκB.

References

- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. globalsciencebooks.info [globalsciencebooks.info]

An In-depth Technical Guide to Isovestitol: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its intricate biosynthetic pathway. This document details the key plant and microbial sources, presents available quantitative data, outlines detailed experimental protocols for its isolation and quantification, and provides a visual representation of its biosynthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

This compound is primarily found in leguminous plants, where it plays a role in plant defense mechanisms as a phytoalexin. The compound has also been identified in other plant species and can be a product of microbial metabolism.

Plant Sources

The principal plant families known to produce this compound and related isoflavonoids are the Fabaceae (legume), and to a lesser extent, the Pterocarpaceae. Key species include:

-

Medicago sativa (Alfalfa): Alfalfa is a well-documented source of various isoflavonoids, including precursors to this compound. The presence of key enzymes for isoflavan biosynthesis in this plant suggests it as a primary natural source.

-

Lotus japonicus: This model legume is known to produce the related isoflavan, vestitol, in response to fungal infection.[1][2][3][4][5] The biosynthetic machinery present in Lotus japonicus is highly relevant to the formation of this compound.

-

Pterocarpus marsupium (Indian Kino Tree): The heartwood of this tree is a rich source of various phenolic compounds, including pterostilbene and other flavonoids.[6][7][8][9][10] While direct quantification of this compound is not extensively reported, the presence of related isoflavonoids makes it a potential source.

-

Trifolium spp. (Clover) and Lablab purpureus (Hyacinth Bean): These legumes have also been reported to contain this compound.[11]

Table 1: Key Plant Sources of this compound and Related Isoflavonoids

| Plant Species | Family | Plant Part | Reported Isoflavonoids |

| Medicago sativa | Fabaceae | Leaves, Roots | Formononetin, Medicarpin, Daidzein, Genistein |

| Lotus japonicus | Fabaceae | Leaves, Roots | Vestitol, Sativan |

| Pterocarpus marsupium | Fabaceae | Heartwood | Pterostilbene, Pterocarposide, Marsupsin |

| Trifolium spp. | Fabaceae | Whole Plant | This compound |

| Lablab purpureus | Fabaceae | Whole Plant | This compound |

Microbial Sources

Certain gut bacteria are capable of metabolizing dietary isoflavones, such as daidzein, into various metabolites, including isoflavans. While the direct microbial production of this compound is not extensively documented, the enzymatic capabilities of these microorganisms to perform reductions and other modifications on the isoflavone skeleton are noteworthy.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the core isoflavonoid skeleton, which is then further modified by a series of specific enzymes.

The General Phenylpropanoid and Isoflavonoid Pathways

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into 4-coumaroyl-CoA, a central precursor for a wide array of secondary metabolites. This precursor then enters the flavonoid/isoflavonoid branch. Key enzymes in this initial phase include:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Converts naringenin chalcone to (2S)-naringenin.

-

Isoflavone synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone.[12]

-

2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to yield the corresponding isoflavone, such as daidzein (from liquiritigenin via 2,7,4'-trihydroxyisoflavanone) or genistein (from naringenin via 2,5,7,4'-tetrahydroxyisoflavanone).

Proposed Biosynthetic Pathway of this compound

The specific pathway from the central isoflavone precursor, likely daidzein or its methylated derivative formononetin, to this compound (7,4'-dihydroxy-2'-methoxyisoflavan) involves a series of hydroxylation, methylation, and reduction steps. Based on the known enzymatic activities in plants like Medicago sativa, the following pathway is proposed:

-

Hydroxylation: The isoflavone precursor undergoes hydroxylation at the 2'-position of the B-ring. This reaction is catalyzed by isoflavone 2'-hydroxylase , a cytochrome P450 monooxygenase.

-

O-Methylation: The newly introduced hydroxyl group at the 2'-position is then methylated. This step is likely carried out by a specific isoflavone O-methyltransferase (IOMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.

-

Reduction of the C-ring: The isoflavone intermediate then undergoes a two-step reduction of the C-ring to form the isoflavan skeleton.

-

Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the C2=C3 double bond of the isoflavone to produce an isoflavanone.

-

Vestitone Reductase (VR) or a similar reductase: This enzyme then reduces the 4-keto group of the isoflavanone to a hydroxyl group, which is subsequently removed, leading to the formation of the isoflavan backbone.

-

Experimental Protocols

The isolation and quantification of this compound from plant material require a series of well-defined steps to ensure accuracy and reproducibility.

Extraction of Isoflavonoids from Plant Material

This protocol provides a general method for the extraction of isoflavonoids from fresh or dried plant material, which can be adapted for specific tissues.

Materials:

-

Plant material (e.g., Medicago sativa leaves, fresh or lyophilized)

-

Liquid nitrogen

-

80% (v/v) Methanol (HPLC grade)

-

Mortar and pestle or a suitable grinder

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, grind to a fine powder at room temperature.

-

Extraction: a. Weigh approximately 1 g of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Sonicate the mixture for 30 minutes in an ultrasonic bath. e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Carefully decant the supernatant into a clean flask. g. Repeat the extraction process (steps b-f) on the plant residue two more times to ensure complete extraction. h. Combine all the supernatants.

-

Solvent Evaporation: Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Solid Phase Extraction (SPE) Cleanup: a. Re-dissolve the dried extract in 5 mL of 10% methanol. b. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. c. Load the re-dissolved extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of 10% methanol to remove polar impurities. e. Elute the isoflavonoids with 10 mL of 80% methanol.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water (v/v)

-

B: 0.1% Formic acid in acetonitrile (v/v)

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 20% B

-

5-30 min: 20-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

40-45 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Quantification:

-

Standard Curve: Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis: Inject the standards and the prepared plant extracts into the HPLC system.

-

Calibration: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Calculation: Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve. The final concentration should be expressed as mg/g of dry or fresh weight of the plant material.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of isolated this compound is achieved through NMR spectroscopy.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., Methanol-d4, Acetone-d6).

Expected Spectral Data:

The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the isoflavan skeleton, including aromatic protons and carbons, as well as signals for the methoxy group and the protons of the heterocyclic C-ring. Comparison of the obtained spectra with published data is essential for unambiguous identification.[11][13][14][15][16]

Quantitative Data

While extensive quantitative data for this compound across various plant sources is limited, the following table summarizes the reported presence and, where available, concentrations of related isoflavonoids in key species. These values can vary significantly based on plant age, environmental conditions, and elicitor treatments.

Table 2: Reported Concentrations of Isoflavonoids in Selected Plant Species

| Plant Species | Plant Part | Compound | Concentration Range | Reference |

| Medicago sativa | Leaves (elicited) | Medicarpin | Up to 300 nmol/g FW | [17] |

| Lotus japonicus | Leaves (elicited) | Vestitol | Significant increase | [1][2] |

| Pterocarpus marsupium | Heartwood | Total Phenolics | ~90.9 mg GAE/g extract | [10] |

| Pterocarpus marsupium | Heartwood | Total Flavonoids | ~57.3 mg QE/g extract | [10] |

FW: Fresh Weight; GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Conclusion

This compound represents a promising natural product with potential applications in drug development. This guide has provided a comprehensive overview of its natural sources, a detailed proposed biosynthetic pathway, and practical experimental protocols for its study. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis in different plant species and to explore its full pharmacological potential. The information presented herein serves as a foundational resource to facilitate these future investigations.

References

- 1. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from <i>Medicago Sativa</i> Leaves - ProQuest [proquest.com]

- 3. Biologia plantarum: Chitosan is involved in elicitation of vestitol production in Lotus japonicus [bp.ueb.cas.cz]

- 4. idus.us.es [idus.us.es]

- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells [mdpi.com]

- 8. pterosol.com [pterosol.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of effect of alcoholic extract of heartwood of Pterocarpus marsupium on in vitro antioxidant, anti-glycation, sorbitol accumulation and inhibition of aldose reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Transcriptomic Regulatory Mechanisms of Isoflavone Biosynthesis in Trifolium pratense [mdpi.com]

- 13. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isovestitol and its related isoflavonoids, focusing on their therapeutic potential. The information presented herein is curated from recent scientific literature to support research and development endeavors in pharmacology and drug discovery.

Introduction to this compound and Related Isoflavonoids

This compound is a prenylated isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family.[1] These compounds are structurally similar to estrogens, allowing them to exert a range of biological effects by interacting with various cellular pathways.[2][3][4] Related isoflavonoids, such as vestitol and neovestitol, often isolated from sources like Brazilian red propolis, share a common chemical scaffold with this compound and exhibit comparable, as well as distinct, biological activities.[5][6][7] This guide will delve into the anti-inflammatory, antimicrobial, antioxidant, and anticancer properties of these molecules, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and related isoflavonoids.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Concentration/Dose | Effect | Reference |

| (3S)-Vestitol | Nitric Oxide (NO) Release in LPS-stimulated Peritoneal Macrophages | 0.55 µM | 60% reduction in NO release | [1] |

| (3S)-Vestitol | Cytokine Release in LPS-stimulated Peritoneal Macrophages | 0.55 µM | Decreased levels of IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF | [1] |

| Neovestitol | Neutrophil Migration (in vivo) | 10 mg/kg | Inhibition of neutrophil migration | [6] |

| Vestitol | Neutrophil Migration (in vivo) | 10 mg/kg | Inhibition of neutrophil migration | [6] |

| Vestitol | Chemokine Release in LPS- or mBSA-induced models (in vivo) | 1, 3, or 10 mg/kg | Reduced release of CXCL1/KC and CXCL2/MIP-2 | [7] |

| Vestitol | Chemokine Release in Macrophages (in vitro) | 1, 3, or 10 µM | Reduced levels of CXCL1/KC and CXCL2/MIP-2 | [7] |

Table 2: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Neovestitol | Streptococcus mutans | <6.25 - 25-50 | 25-50 - 50-100 | [6] |

| Neovestitol | Streptococcus sobrinus | <6.25 - 25-50 | 25-50 - 50-100 | [6] |

| Neovestitol | Staphylococcus aureus | <6.25 - 25-50 | 25-50 - 50-100 | [6] |

| Neovestitol | Actinomyces naeslundii | <6.25 - 25-50 | 25-50 - 50-100 | [6] |

| Vestitol | Streptococcus mutans | 25-50 - 50-100 | 25-50 - 50-100 | [6] |

| Vestitol | Streptococcus sobrinus | 25-50 - 50-100 | 25-50 - 50-100 | [6] |

| Vestitol | Staphylococcus aureus | 25-50 - 50-100 | 25-50 - 50-100 | [6] |

| Vestitol | Actinomyces naeslundii | 25-50 - 50-100 | 25-50 - 50-100 | [6] |

| Isosteviol | Klebsiella pneumoniae | 62.5 | - | [8] |

| Isosteviol | Staphylococcus epidermidis | 125 | - | [8] |

| Isosteviol | Staphylococcus aureus | 125 | - | [8] |

| Isosteviol | Candida albicans | 62.5 | - | [8] |

| Isosteviol | Aspergillus niger | 125 | - | [8] |

| Isosteviol | Trichophyton mentagrophytes | 500 | - | [8] |

Table 3: Anticancer Activity

| Compound | Cell Line | Activity | Reference |

| Isoflavanes (general) | Breast cancer cells | Preventative properties on growth | [9][10] |

| Isoliquiritigenin (ISL) | Various cancer cells | Proliferation suppression, apoptosis induction, autophagy, inhibition of migration and invasion | [11] |

Table 4: Antioxidant Activity

| Compound | Assay | Result | Reference |

| Isosteviol | Reducing ability assay, DPPH scavenging assay, hydroxyl radical scavenging activity, superoxide radical scavenging assay | Good antioxidant properties | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and related isoflavonoids.

3.1. Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

Peritoneal macrophages are harvested from mice and cultured in appropriate media.

-

The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The stimulated cells are treated with various concentrations of the test compound (e.g., (3S)-vestitol).

-

After a specific incubation period (e.g., 48 hours), the culture supernatant is collected.

-

The amount of nitric oxide is quantified using the Griess reagent, which measures the nitrite concentration, a stable product of NO.[1]

-

-

Cytokine Release Assay:

-

Similar to the NO production assay, macrophages are stimulated with LPS and treated with the test compound.

-

The culture supernatant is collected after the incubation period.

-

The levels of various cytokines (e.g., IL-1β, IL-1α, G-CSF, IL-10, GM-CSF) are measured using a multiplex bead-based immunoassay (e.g., Luminex).[1]

-

-

Neutrophil Migration Assay (In Vivo):

-

An inflammatory stimulus (e.g., carrageenan) is injected into the peritoneal cavity of mice.

-

The test compound (e.g., neovestitol, vestitol) is administered to the mice, typically via oral or intraperitoneal routes, prior to the inflammatory stimulus.

-

After a set time, the peritoneal cavity is washed with a buffer to collect the migrated cells.

-

The total number of migrated neutrophils is determined by counting the cells using a Neubauer chamber or an automated cell counter.[6]

-

3.2. Antimicrobial Assays

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

-

The plate is incubated under optimal growth conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6][8]

-

-

Minimum Bactericidal Concentration (MBC) Assay:

-

Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

-

The plates are incubated to allow for bacterial growth.

-

The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]

-

3.3. Anticancer Assays

-

MTT Assay for Cytotoxicity:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.[8]

-

3.4. Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of the stable free radical DPPH is prepared.

-

The test compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark for a specific period.

-

The scavenging of the DPPH radical by the antioxidant compound leads to a color change from violet to yellow.

-

The absorbance of the solution is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.[8]

-

-

Hydroxyl Radical Scavenging Assay:

-

Hydroxyl radicals are generated in a reaction mixture, often using the Fenton reaction (Fe²+ + H₂O₂).

-

The test compound is added to the reaction mixture.

-

The ability of the compound to scavenge the hydroxyl radicals is measured by monitoring the inhibition of a detection molecule's degradation.[8]

-

-

Superoxide Radical Scavenging Assay:

-

Superoxide radicals are generated in a system, for example, using a phenazine methosulfate-NADH system.

-

The test compound is introduced into the system.

-

The scavenging activity is determined by the inhibition of the reduction of a chromogenic compound like nitroblue tetrazolium (NBT).[8]

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related isoflavonoids are mediated through their interaction with various cellular signaling pathways.

4.1. Anti-inflammatory Signaling Pathway of (3S)-Vestitol

(3S)-Vestitol exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. In LPS-stimulated macrophages, (3S)-vestitol has been shown to increase the expression of SOCS3 and DAB2, which are inhibitors of cytokine signaling and the NF-κB pathway.[1] This leads to a downstream reduction in the expression of pro-inflammatory genes and the release of inflammatory mediators.

Figure 1: Simplified signaling pathway for the anti-inflammatory action of (3S)-Vestitol.

4.2. Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds like this compound from natural sources involves a series of steps from extraction to biological testing.

Figure 2: A generalized workflow for the discovery of bioactive isoflavonoids.

Conclusion

This compound and its related isoflavonoids, vestitol and neovestitol, have demonstrated a spectrum of promising biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways like NF-κB, highlights their potential as lead compounds for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore their clinical and pharmaceutical applications.

References

- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavonoids - an overview of their biological activities and potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antibacterial, Antifungal, Antibiofilm, Antioxidant, and Anticancer Properties of Isosteviol Isolated from Endangered Medicinal Plant Pittosporum tetraspermum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational studies of isoflavanes: this compound and sativan | International Society for Horticultural Science [ishs.org]

- 10. Computational studies of isoflavanes: this compound and sativan [agris.fao.org]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Isovestitol in Cellular Models

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of this compound in cellular models. The primary focus is on its anti-inflammatory effects, with additional insights into its potential anticancer activities based on related isoflavonoids.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound have been investigated primarily through its stereoisomer, (3S)-vestitol, in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. The evidence strongly points towards the inhibition of the NF-κB signaling pathway and the modulation of pro-inflammatory cytokine and gene expression.

Inhibition of the NF-κB Signaling Pathway

(3S)-vestitol, an isoflavone derived from red propolis, has demonstrated significant anti-inflammatory effects by targeting the NF-κB signaling cascade.[1] In LPS-activated peritoneal macrophages, treatment with (3S)-vestitol led to an increased expression of Suppressor of Cytokine Signaling 3 (Socs3) and Disabled-2 (Dab2) genes.[1] These genes encode for proteins that are known inhibitors of cytokine signaling and the NF-κB pathway, suggesting a key mechanism of action for this compound's anti-inflammatory effects.[1] The reduction in the release of Interleukin-1 (IL-1) is also a critical factor in the inactivation of the NF-κB transcription factor.[1]

Modulation of Cytokine and Nitric Oxide Production

A key aspect of the anti-inflammatory action of this compound's stereoisomer, (3S)-vestitol, is its ability to modulate the production of inflammatory mediators. In a cellular model using LPS-stimulated peritoneal macrophages, (3S)-vestitol at a concentration of 0.55 µM was shown to decrease nitric oxide (NO) release by 60% without affecting cell viability.[1] Furthermore, it significantly diminished the levels of the pro-inflammatory cytokines IL-1β, IL-1α, Granulocyte Colony-Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] Interestingly, the anti-inflammatory cytokine IL-10 was also reduced.[1]

A structurally related isoflavonoid, neovestitol, has also been shown to reduce IL-6 levels, and its anti-inflammatory effects are linked to the nitric oxide pathway, which can in turn suppress NF-κB activity.[2]

Downregulation of Inflammatory Gene Expression

(3S)-vestitol treatment has been observed to reduce the expression of several genes associated with inflammation and tissue degradation.[1] Specifically, the expression of Intercellular Adhesion Molecule-1 (Icam-1), Wingless-type MMTV integration site family member 5A (Wnt5a), and Matrix Metallopeptidase 7 (Mmp7) was downregulated in LPS-stimulated peritoneal macrophages.[1]

Quantitative Data Summary

| Compound | Cellular Model | Concentration | Effect | % Change | Reference |

| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Inhibition of Nitric Oxide (NO) release | 60% reduction | [1] |

| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Reduction of IL-1β, IL-1α, G-CSF, GM-CSF | Significant decrease | [1] |

| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Reduction of IL-10 | Significant decrease | [1] |

| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Downregulation of Icam-1, Wnt5a, Mmp7 gene expression | Significant reduction | [1] |

| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Upregulation of Socs3 and Dab2 gene expression | Significant increase | [1] |

Experimental Protocols

Cellular Model: Primary peritoneal macrophages were harvested from C57BL/6 mice.

Treatment:

-

Macrophages were stimulated with lipopolysaccharide (LPS).

-

The stimulated cells were then treated with (3S)-vestitol at concentrations ranging from 0.37 to 0.59 µM for 48 hours. A concentration of 0.55 µM was identified as optimal for anti-inflammatory effects without compromising cell viability.[1]

Assays Performed:

-

Nitric Oxide (NO) Quantification: The amount of NO released into the cell culture supernatant was measured.

-

Cell Viability Assay: To ensure the observed effects were not due to cytotoxicity.

-

Cytokine Release Measurement: The levels of 20 different cytokines in the cell culture supernatant were quantified.

-

Gene Expression Analysis: The transcription levels of several genes related to cytokine production and the inflammatory response were evaluated.

Signaling Pathway and Experimental Workflow Diagrams

Potential Anticancer Mechanism of Action

While specific studies on the anticancer mechanism of this compound are limited, the broader class of isoflavonoids and related compounds have well-documented anticancer properties.[3] The proposed mechanisms generally revolve around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Isoflavonoids and isoquinoline alkaloids have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[3][4] This often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways. While direct evidence for this compound is pending, it is plausible that it shares these general mechanisms.

References

- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Anticancer Mechanism of Isoorientin Isolated from Eremurus Spectabilis Leaves via Cell Cycle Pathways in HT-29 Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Isovestitol ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico predictive models offer a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize candidates with favorable pharmacokinetic and safety profiles. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound using established computational tools. All quantitative data is summarized in structured tables for straightforward analysis.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are pivotal in determining its overall ADMET profile. These properties were predicted using the SwissADME web server.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |

| Topological Polar Surface Area (TPSA) | 58.91 Ų |

| Number of Heavy Atoms | 20 |

| Number of Aromatic Heavy Atoms | 12 |

| Fraction Csp3 | 0.25 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 2 |

| Molar Refractivity | 76.28 |

Lipophilicity and Water Solubility

Lipophilicity and water solubility are key determinants of a drug's absorption and distribution. The predicted values for this compound are presented below, indicating a moderate lipophilic character and good water solubility.

| Lipophilicity Parameter | Predicted Value |

| Log P (iLOGP) | 2.59 |

| Log P (XLOGP3) | 2.83 |

| Log P (WLOGP) | 2.93 |

| Log P (MLOGP) | 2.29 |

| Log P (SILICOS-IT) | 3.29 |

| Consensus Log P | 2.79 |

| Water Solubility Parameter | Predicted Value |

| Log S (ESOL) | -3.15 |

| Solubility (ESOL) | 0.46 mg/mL |

| Solubility Class (ESOL) | Soluble |

| Log S (Ali) | -3.61 |

| Solubility (Ali) | 0.16 mg/mL |

| Solubility Class (Ali) | Soluble |

| Log S (SILICOS-IT) | -3.22 |

| Solubility (SILICOS-IT) | 0.40 mg/mL |

| Solubility Class (SILICOS-IT) | Soluble |

Pharmacokinetic Properties

The predicted pharmacokinetic properties provide insights into how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body.

| Pharmacokinetic Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -6.31 cm/s |

Drug-Likeness and Medicinal Chemistry

Drug-likeness rules are heuristics used to assess whether a compound is likely to have properties that would make it a successful drug. Medicinal chemistry parameters help to identify potential liabilities.

| Drug-Likeness Model | Prediction |

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

| Medicinal Chemistry Parameter | Prediction |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (phenol) |

| Lead-likeness | No (2 violations: MW > 250, LogP > 3.5) |

| Synthetic Accessibility | 3.12 |

Experimental Protocols

In Silico ADMET Prediction using SwissADME

The ADMET properties of this compound were predicted using the SwissADME web server, a free online tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

-

Input: The canonical SMILES string for this compound (COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2) was obtained from the PubChem database (CID: 591830).

-

Prediction Models: The SwissADME server utilizes a variety of established predictive models:

-

Lipophilicity: iLOGP (an internal physics-based method), XLOGP3, WLOGP, MLOGP, and SILICOS-IT. A consensus Log P is calculated as the average of these predictions.

-

Water Solubility: ESOL (Estimated Solubility), Ali, and SILICOS-IT models are used.

-

Pharmacokinetics: The BOILED-Egg model, an intuitive graphical method, is used to predict gastrointestinal absorption and blood-brain barrier permeation. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on logistic regression models.

-

Drug-Likeness: Lipinski's, Ghose, Veber, Egan, and Muegge rules are applied.

-

Medicinal Chemistry: Structural alerts for PAINS, Brenk, and lead-likeness are identified through substructure searching. Synthetic accessibility is scored on a scale of 1 (very easy) to 10 (very difficult).

-

-

Output: The server provides a comprehensive report of the predicted parameters, which were compiled into the tables presented in this guide.

Visualizations

Caption: Workflow for the in silico prediction of this compound's ADMET properties.

Conclusion

The in silico analysis of this compound suggests a promising ADMET profile for a potential drug candidate. It exhibits high predicted gastrointestinal absorption and good water solubility. The compound adheres to multiple drug-likeness rules with no major PAINS alerts. However, the predicted inhibition of several CYP450 enzymes indicates a potential for drug-drug interactions, which would require further investigation. The blood-brain barrier is predicted to be impermeable to this compound. These computational predictions provide a valuable foundation for guiding further experimental studies in the development of this compound as a therapeutic agent. It is important to note that these are predictive data and require experimental validation.

An In-depth Technical Guide to Isovestitol and Related Isoflavanoids

Introduction

Isovestitol is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities. While research on this compound itself is limited in publicly accessible literature, this guide provides its fundamental chemical identifiers. To offer a comprehensive understanding of its potential therapeutic applications and mechanisms of action, this document draws upon detailed research conducted on the closely related and more extensively studied isoflavonoids, vestitol and neovestitol. These compounds share a core chemical structure with this compound and have demonstrated significant anti-inflammatory and antioxidant properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the quantitative data, experimental methodologies, and cellular signaling pathways associated with these promising compounds.

Chemical Identification of this compound

-

CAS Number: 63631-42-5

-

IUPAC Name: 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol

Due to the limited availability of specific experimental data for this compound, the following sections will focus on the biological activities and mechanisms of vestitol and neovestitol as representative examples of this isoflavonoid subclass.

Quantitative Data on Related Isoflavanoids

The biological activities of vestitol and neovestitol have been quantified in several studies. The following tables summarize key findings regarding their anti-inflammatory and antimicrobial effects.

Table 1: Anti-Inflammatory Activity of Vestitol and Neovestitol

| Compound | Assay | Model | Dosage/Concentration | Effect |

| Vestitol | Neutrophil Migration | In vivo (LPS-induced peritonitis) | 1, 3, or 10 mg/kg | Reduced neutrophil migration[1][2] |

| Neovestitol | Neutrophil Migration | In vivo (LPS-induced peritonitis) | 10 mg/kg | Inhibited neutrophil migration[3][4] |

| Vestitol | NO Production Inhibition | In vitro (LPS-activated macrophages) | 0.55 µM | 83% inhibition of nitric oxide production |

| (3S)-Vestitol | Cytokine Release | In vitro (LPS-stimulated peritoneal macrophages) | 0.55 µM | Reduced levels of IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF |

Table 2: Antimicrobial Activity of Vestitol and Neovestitol

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| Neovestitol | Streptococcus mutans | <6.25 - 25-50 | 25-50 - 50-100 |

| Streptococcus sobrinus | <6.25 - 25-50 | 25-50 - 50-100 | |

| Staphylococcus aureus | <6.25 - 25-50 | 25-50 - 50-100 | |

| Actinomyces naeslundii | <6.25 - 25-50 | 25-50 - 50-100 | |

| Vestitol | Streptococcus mutans | 25-50 - 50-100 | 25-50 - 50-100 |

| Streptococcus sobrinus | 25-50 - 50-100 | 25-50 - 50-100 | |

| Staphylococcus aureus | 25-50 - 50-100 | 25-50 - 50-100 | |

| Actinomyces naeslundii | 25-50 - 50-100 | 25-50 - 50-100 |

Experimental Protocols

This section details the methodologies used in the studies of vestitol and neovestitol, providing a framework for future research on this compound.

Isolation of Vestitol and Neovestitol from Brazilian Red Propolis

-

Extraction: A crude extract of Brazilian red propolis is obtained using a suitable organic solvent, such as ethanol.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution: A gradient of solvents, typically hexane and ethyl acetate, is used to elute the fractions.

-

Purification: The fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structures of the isolated compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Anti-Inflammatory Assay (Neutrophil Migration)

-

Animal Model: Male BALB/c mice are used.

-

Treatment: Animals are pre-treated with vestitol or neovestitol (e.g., 10 mg/kg, intraperitoneally) one hour before the inflammatory stimulus.

-

Induction of Inflammation: Peritonitis is induced by intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 250 ng/cavity).

-

Sample Collection: Four hours after LPS injection, the peritoneal cavity is washed with saline containing EDTA.

-

Cell Counting: The total number of leukocytes in the peritoneal exudate is determined using a Neubauer chamber. Differential cell counts are performed on cytocentrifuged smears stained with a rapid panoptic stain to determine the number of neutrophils.

In Vitro Nitric Oxide (NO) Production Assay

-

Cell Culture: Murine macrophage cell line (e.g., J774A.1) is cultured in appropriate media.

-

Cell Plating: Cells are plated in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vestitol) for one hour.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL).

-

NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Signaling Pathways

Vestitol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Vestitol has been found to inhibit the activation of the NF-κB pathway.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Isovestitol in Trifolium Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Trifolium, commonly known as clover, is a significant member of the legume family (Fabaceae) and has long been recognized for its agricultural importance and use in traditional medicine.[1] These species are a rich source of various bioactive phytochemicals, including a diverse array of isoflavonoids.[2] Among these, the pterocarpan isovestitol is of particular interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Trifolium species, detailing its biosynthesis, available quantitative data of its precursors, and relevant experimental protocols for its study.

While direct quantitative analysis of this compound in Trifolium species is not extensively documented in current literature, its presence is inferred through the detection of its biosynthetic precursors and downstream metabolites, such as the pterocarpan (-)-maackiain, which has been identified in the genus.[3] The focus of quantitative studies has predominantly been on the more abundant isoflavone precursors, namely biochanin A and formononetin.

Data Presentation: Isoflavone Precursors of this compound in Trifolium Species

Quantitative data for this compound in Trifolium species is scarce. However, the concentration of its direct isoflavone precursors, formononetin and biochanin A, has been extensively studied. The following tables summarize the available quantitative data for these key precursors in various Trifolium species. These isoflavones are the starting points for the biosynthetic pathway leading to this compound.

Table 1: Concentration of Formononetin and Biochanin A in Trifolium pratense (Red Clover)

| Cultivar/Genotype | Plant Part | Formononetin (mg/g DM) | Biochanin A (mg/g DM) | Reference |

| 'Radviliai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |

| 'Vyliai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |

| 'Arimaičiai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |

| 'Liepsna' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |

| Average | Leaves | 12.29 (total isoflavones) | - | [4] |

| Average | Stems | 2.93 (total isoflavones) | - | [4] |

| Average | Flowers | 1.42 (total isoflavones) | - | [4] |

| Dry Extract | Herb | 3.02% | 1.62% | [5] |

Table 2: Concentration of Isoflavones in Other Trifolium Species

| Species | Plant Part | Formononetin (mg/g DM) | Daidzein (mg/g DM) | Genistein (mg/g DM) | Reference |

| T. medium | Leaves | - | - | - | [6] |

| T. medium | Stems | - | - | - | [6] |

| T. medium | Flowers | - | - | - | [6] |

| T. repens | Leaves | - | - | - | [6] |

| T. repens | Stems | - | - | - | [6] |

| T. repens | Flowers | - | - | - | [6] |

| T. rubens | Leaves | - | - | - | [6] |

| T. rubens | Stems | - | - | - | [6] |

| T. rubens | Flowers | - | - | - | [6] |

| T. pannonicum | Leaves | - | - | - | [6] |

| T. pannonicum | Stems | - | - | - | [6] |

| T. pannonicum | Flowers | - | - | - | [6] |

Note: Specific values for formononetin were not individually reported in this study, but it was a quantified isoflavone.[6]

Biosynthesis of this compound in Trifolium

This compound is a key intermediate in the biosynthesis of pterocarpan phytoalexins in legumes.[3][7] The pathway begins with the general phenylpropanoid pathway, leading to the formation of isoflavones. In Trifolium species, the primary isoflavone precursors are formononetin and biochanin A.[8]

The biosynthesis of this compound from formononetin involves a series of enzymatic reactions, as depicted in the following signaling pathway diagram.

Caption: Biosynthetic pathway from formononetin to this compound and (-)-medicarpin.

Experimental Protocols

Extraction of Pterocarpans (including this compound) from Trifolium species

This protocol is adapted from methods described for the extraction of pterocarpanoids from red clover leaves.[3]

Materials:

-

Fresh or freeze-dried Trifolium plant material (leaves, stems, or flowers)

-

Carbon tetrachloride (CCl4)

-

0.2 N Sodium hydroxide (NaOH)

-

6 N Hydrochloric acid (HCl)

-

95% Ethanol

-

Grinder or mortar and pestle

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize 10 g of fresh or 1 g of freeze-dried plant material in a suitable solvent.

-

The resulting homogenate should be subjected to extraction.

-

Wash the dry residue three times with 2 ml of CCl4 per gram of tissue.

-

Partition the CCl4 extract three times with an equal volume of 0.2 N NaOH.

-

Acidify the NaOH fraction to pH 3 with 6 N HCl.

-

Partition the acidified aqueous phase three times with 0.5 volumes of CCl4.

-

Combine the final CCl4 fractions and evaporate to dryness in vacuo.

-

Dissolve the residue in a small volume of 95% ethanol for subsequent chromatographic analysis.

Quantification of this compound and its Precursors by HPLC-MS/MS

This method is based on established protocols for the analysis of isoflavonoids in Trifolium species.[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting from 10% B to 90% B over 30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Formononetin: Precursor ion m/z 267 -> Product ion m/z 252.

-

Biochanin A: Precursor ion m/z 283 -> Product ion m/z 268.

-

This compound: Precursor ion m/z 287 -> Product ions (to be determined by infusion of a standard).

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantification:

-

Prepare standard curves for formononetin, biochanin A, and if available, this compound in the range of 1-1000 ng/mL.

-

Spike blank matrix with known concentrations of standards to determine recovery and matrix effects.

-

Quantify the analytes in the extracted samples by comparing their peak areas to the respective standard curves.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of this compound in Trifolium species.

Caption: Workflow for the analysis of this compound in Trifolium species.

Conclusion

While this compound is a known intermediate in the biosynthesis of pterocarpan phytoalexins in Trifolium species, direct quantitative data on its natural occurrence remains limited. The presence and relative abundance of this compound can be inferred from the quantification of its isoflavone precursors, formononetin and biochanin A, which are found in significant amounts in various Trifolium species, particularly T. pratense. The provided experimental protocols for extraction and HPLC-MS/MS analysis offer a robust framework for researchers to further investigate the concentration of this compound and other related pterocarpans in this genus. Future research focusing on the direct quantification of this compound will be crucial for a more complete understanding of its role and potential applications in drug development and plant science.

References

- 1. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. apsnet.org [apsnet.org]

- 4. Determination of isoflavones in dietary supplements containing soy, Red Clover and kudzu: extraction followed by basic or acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101386613B - Process for extracting isoflavones from red clover - Google Patents [patents.google.com]

- 6. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoflavone profiles of red clovers and their distribution in different parts harvested at different growing stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. angelbiology.com [angelbiology.com]

- 9. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

Isovestitol: An In-depth Technical Guide on its Phytoestrogenic Potential and Hormonal Effects

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a member of the isoflavan class of flavonoids, is structurally similar to endogenous estrogens and is thus classified as a phytoestrogen. While research on many phytoestrogens is extensive, specific experimental data on the hormonal effects of this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of this compound's potential as a phytoestrogen by examining the established methodologies for assessing estrogenic activity, detailing the known signaling pathways of related isoflavonoids, and presenting comparative quantitative data from these structurally similar compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other isoflavans as potential modulators of estrogenic pathways.

Introduction to this compound and Phytoestrogens

Phytoestrogens are plant-derived compounds that are not steroids but possess a structural similarity to 17β-estradiol, the primary female sex hormone. This structural resemblance allows them to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. Phytoestrogens are broadly classified into several groups, including isoflavones, lignans, and coumestans.

This compound (7,4'-Dihydroxy-2'-methoxyisoflavan) is an isoflavan, a subclass of isoflavonoids. Its chemical structure, characterized by a chroman ring system linked to a phenyl group, is the basis for its potential interaction with estrogen receptors. While isoflavones like genistein and daidzein have been extensively studied, this compound represents a less-explored molecule within this class, warranting further investigation into its specific hormonal activities.

Experimental Protocols for Assessing Estrogenic Activity

The evaluation of a compound's estrogenic potential involves a battery of in vitro and in vivo assays. These protocols are designed to assess various aspects of estrogenic action, from direct receptor binding to physiological responses in whole organisms.

In Vitro Assays

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to isolated estrogen receptors (ERα and ERβ).

Methodology:

-

Preparation of ERs: Full-length human ERα and ERβ are recombinantly expressed and purified.

-

Competitive Binding: A constant concentration of [³H]-E2 is incubated with a fixed amount of either ERα or ERβ in the presence of increasing concentrations of the test compound (e.g., this compound).

-

Separation and Quantification: The receptor-bound and free [³H]-E2 are separated, typically by filtration or dextran-coated charcoal. The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100%

This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and another containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of an ERE promoter.

-

Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a medium stripped of estrogens.

-

Treatment: The cells are then exposed to a range of concentrations of the test compound.

-

Quantification of Cell Proliferation: After several days of incubation, cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: The proliferative effect (PE) is calculated relative to a control (17β-estradiol), and the EC50 is determined.

In Vivo Assays

The uterotrophic assay is a standardized in vivo test in rodents to assess the estrogenic or anti-estrogenic activity of a substance by measuring the increase in uterine weight.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used.

-

Dosing: The animals are administered the test compound (e.g., via oral gavage or subcutaneous injection) daily for three consecutive days. A positive control group (e.g., treated with ethinylestradiol) and a vehicle control group are included.

-

Necropsy and Uterine Weight Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Quantitative Data for Structurally Related Isoflavonoids

Due to the limited availability of specific experimental data for this compound, this section presents quantitative data for structurally similar and well-studied isoflavonoids to provide a comparative context for its potential estrogenic activity.

Table 1: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) Relative Binding Affinities (RBA) of Selected Isoflavonoids

| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |

| 17β-Estradiol | 100 | 100 | 1 | [By definition] |

| Genistein | 4 | 87 | 21.8 | |

| Daidzein | 0.1 | 0.5 | 5 | |

| Equol | 0.5 | 2.9 | 5.8 | |

| Biochanin A | <0.1 | <0.1 | - | |

| Formononetin | <0.1 | <0.1 | - | |

| This compound | Data not available | Data not available | Data not available |

Table 2: In Vitro Estrogenic Potency (EC50) of Selected Isoflavonoids in Reporter Gene Assays

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Assay System | Reference |

| 17β-Estradiol | 0.02 | 0.03 | HeLa cells, ERE-luciferase | |

| Genistein | 100 | 5 | HeLa cells, ERE-luciferase | |

| Daidzein | >1000 | 50 | HeLa cells, ERE-luciferase | |

| Equol | 300 | 30 | HeLa cells, ERE-luciferase | |

| This compound | Data not available | Data not available | Data not available |

Table 3: In Silico Molecular Docking Binding Energies of Isoflavonoids with Estrogen Receptors

| Compound | ERα Binding Energy (kcal/mol) | ERβ Binding Energy (kcal/mol) | Docking Software | Reference |

| 17β-Estradiol | -11.2 | -11.5 | AutoDock Vina | |

| Genistein | -9.8 | -10.1 | AutoDock Vina | |

| Daidzein | -9.2 | -9.5 | AutoDock Vina | |

| This compound | Data not available (predicted to be similar to other isoflavans) | Data not available (predicted to be similar to other isoflavans) |

Note: The data presented in these tables are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence the results.

Signaling Pathways of Phytoestrogens

Phytoestrogens primarily exert their effects through the estrogen receptor signaling pathway. There are two main pathways: the classical genomic pathway and the non-genomic pathway.

Classical Genomic Estrogen Signaling Pathway

This pathway involves the regulation of gene expression.

-

Ligand Binding: this compound, as a phytoestrogen, is predicted to diffuse across the cell membrane and bind to ERα or ERβ located in the cytoplasm or nucleus.

-

Receptor Dimerization: Ligand binding induces a conformational change in the ER, leading to its dissociation from heat shock proteins and subsequent dimerization (homodimers or heterodimers).

-

DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

-

Transcriptional Regulation: The ER-ERE complex recruits co-activator or co-repressor proteins, which then modulate the transcription of downstream genes, leading to the synthesis of new proteins and cellular responses.

Non-Genomic Estrogen Signaling Pathway

This pathway involves rapid cellular effects that do not require gene transcription.

-

Membrane-Associated ERs: A subpopulation of ERs is located at the plasma membrane.

-

Signal Transduction Activation: Binding of a phytoestrogen like this compound to these membrane ERs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

-

Downstream Effects: These signaling cascades can lead to various rapid cellular responses, including changes in ion channel activity, calcium mobilization, and activation of other kinases, ultimately influencing cell survival, proliferation, and other functions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive evaluation of the estrogenic activity of a test compound like this compound.

Discussion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a phytoestrogen. Based on data from structurally similar isoflavans, it is plausible that this compound exhibits a preferential binding to ERβ over ERα and may act as a selective estrogen receptor modulator (SERM). However, the lack of direct experimental evidence necessitates further research to elucidate its precise hormonal effects.

Future investigations should focus on:

-

Quantitative In Vitro Studies: Performing ER competitive binding assays, reporter gene assays, and cell proliferation assays to determine the RBA and EC50 values of this compound for both ERα and ERβ.

-

In Vivo Studies: Conducting uterotrophic assays to confirm its estrogenic activity in a physiological context.

-

Mechanism of Action: Investigating the downstream gene expression changes induced by this compound in estrogen-responsive cells.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo relevance.

The comprehensive evaluation of this compound's estrogenic properties will contribute to a better understanding of the diverse biological activities of isoflavans and may lead to the development of novel therapeutic agents for hormone-related conditions.

Conclusion

While this compound is a promising candidate for phytoestrogenic activity due to its isoflavan structure, a significant gap exists in the scientific literature regarding its specific hormonal effects. This technical guide has provided a framework for its potential evaluation by detailing the necessary experimental protocols, outlining the relevant signaling pathways, and presenting comparative data from related compounds. It is imperative that future research endeavors focus on generating empirical data for this compound to fully characterize its profile as a phytoestrogen and to explore its potential applications in research and drug development.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isovestitol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is an isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family. Isoflavonoids, including this compound and its close structural relatives like vestitol and neovestitol, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] These compounds are being investigated for their potential applications in drug discovery and development. This document provides detailed protocols for the extraction of this compound from plant sources and its subsequent purification, along with relevant quantitative data and insights into its potential mechanism of action.

Data Presentation

Table 1: Comparison of Extraction Methods for Isoflavonoids from Trifolium pratense (Red Clover)

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Daidzein Yield (µg/g) | Genistein Yield (µg/g) | Reference |

| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 10 | 393.23 ± 19.66 | 171.57 ± 8.58 | [2] |

| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 30 | 415.07 ± 20.75 | 150.57 ± 7.53 | [2] |

| Heat-Reflux Extraction (HRE) | 50% Ethanol | Reflux | - | 432.30 ± 21.61 | 154.50 ± 7.72 | [2] |

Note: This data is for daidzein and genistein, isoflavonoids structurally related to this compound, and serves as a representative example of yields that can be expected from similar plant matrices.

Experimental Protocols